molecular formula C18H20N2O5 B3938134 N-cyclohexyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide

N-cyclohexyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No. B3938134
M. Wt: 344.4 g/mol
InChI Key: QRIWCCUOESWYJB-UHFFFAOYSA-N
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Description

Chromenes are an important class of heterocyclic compounds with versatile biological profiles . They have a simple structure and mild adverse effects . The name chromene is applied to both the 2H- and 4H-form of the molecule .


Synthesis Analysis

Researchers have discovered several routes for the synthesis of a variety of chromene analogs . The direct assessment of activities with the parent chromene derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .


Molecular Structure Analysis

The molecular structure of chromenes depends on the arrangement of sp3 carbon associated with the ring oxygen . Chromen-4-one and chromen-2-one patterns are tracked once sp3 carbon is substituted by a carbonyl function .


Chemical Reactions Analysis

Chromenes exhibit noteworthy potency in various biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of chromenes can vary widely depending on their specific structure . For example, Ethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate has a density of 1.5±0.1 g/cm3, a boiling point of 461.7±45.0 °C at 760 mmHg, and a molar refractivity of 61.9±0.3 cm3 .

Mechanism of Action

N-cyclohexyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide acts as a selective antagonist of the KOR, which is a G-protein-coupled receptor that is widely distributed in the brain and spinal cord. By blocking the activity of the KOR, this compound is thought to increase the availability of other neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and motivation.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate the release of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclohexyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is that it is a selective antagonist of the KOR, which means that it does not affect other opioid receptors. This allows for more specific targeting of the KOR and reduces the risk of unwanted side effects. However, one limitation of this compound is that it has a relatively short half-life, which may limit its effectiveness in some applications.

Future Directions

There are many potential future directions for research on N-cyclohexyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide. One area of interest is its potential use in the treatment of addiction, particularly opioid addiction. Another area of interest is its potential use in the treatment of depression and anxiety, as well as other mood disorders. Additionally, further research could explore the mechanisms underlying the effects of this compound on neurotransmitter release and the HPA axis.

Scientific Research Applications

N-cyclohexyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide has been found to have potential therapeutic effects on various neurological and psychiatric disorders such as depression, anxiety, and addiction. It has been shown to modulate the activity of the kappa opioid receptor (KOR), which is involved in the regulation of mood, motivation, and stress responses.

properties

IUPAC Name

N-cyclohexyl-N-ethyl-6-nitro-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-2-19(13-6-4-3-5-7-13)17(21)15-11-12-10-14(20(23)24)8-9-16(12)25-18(15)22/h8-11,13H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIWCCUOESWYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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